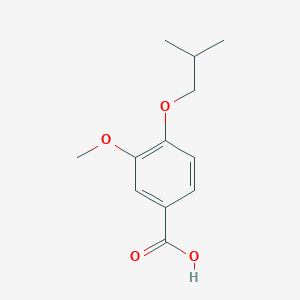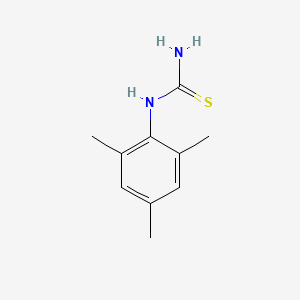
N-(2,4,6-Trimethylphenyl)thiourea
描述
N-(2,4,6-Trimethylphenyl)thiourea is an organosulfur compound characterized by a thiourea moiety (-NH-CS-NH-) linked to a 2,4,6-trimethylphenyl group
准备方法
The synthesis of N-(2,4,6-Trimethylphenyl)thiourea typically involves the reaction of 2,4,6-trimethylaniline with thiocarbamoyl chloride under controlled conditions . The reaction is carried out in an organic solvent such as dichloromethane, and the product is purified through recrystallization. Industrial production methods may involve similar synthetic routes but are optimized for higher yields and cost-effectiveness.
化学反应分析
N-(2,4,6-Trimethylphenyl)thiourea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the thiourea moiety to thiols or amines using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the thiourea group is replaced by other nucleophiles under appropriate conditions.
科学研究应用
N-(2,4,6-Trimethylphenyl)thiourea has diverse applications in scientific research:
Chemistry: It serves as a ligand in the formation of metal complexes, which are studied for their catalytic properties.
Biology: The compound exhibits potential antibacterial and antioxidant activities, making it a candidate for drug development.
Medicine: Research is ongoing to explore its anticancer and anti-inflammatory properties.
Industry: It is used in the synthesis of dyes, elastomers, and other materials due to its versatile chemical properties.
作用机制
The mechanism of action of N-(2,4,6-Trimethylphenyl)thiourea involves its interaction with specific molecular targets. For instance, its antibacterial activity is attributed to the inhibition of bacterial enzymes, while its antioxidant properties are due to its ability to scavenge free radicals . The compound’s anticancer effects are believed to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways .
相似化合物的比较
N-(2,4,6-Trimethylphenyl)thiourea can be compared with other thiourea derivatives such as:
N-phenylthiourea: Similar in structure but lacks the methyl groups, resulting in different chemical reactivity and biological activity.
N-(4-Nitrophenyl)thiourea: Contains a nitro group, which significantly alters its electronic properties and reactivity.
N-(2-Fluorophenyl)thiourea:
This compound stands out due to its unique combination of methyl groups, which influence its steric and electronic properties, making it a valuable compound for various applications.
属性
IUPAC Name |
(2,4,6-trimethylphenyl)thiourea | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2S/c1-6-4-7(2)9(8(3)5-6)12-10(11)13/h4-5H,1-3H3,(H3,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBUGQLLKHAHCJJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)NC(=S)N)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60369680 | |
| Record name | N-(2,4,6-Trimethylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
194.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>29.1 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727650 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
91059-97-1 | |
| Record name | N-(2,4,6-Trimethylphenyl)thiourea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60369680 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of the crystal structure obtained for the Rhodium complex with N-(2,4,6-Trimethylphenyl)thiourea?
A1: The research paper describes the successful determination of the crystal structure for (N-benzoyl-N'-(2,4,6-trimethylphenyl)thiourea-κS)chlorido(η4-cycloocta-1,5-diene) rhodium(I) []. This complex incorporates N-benzoyl-N'-(2,4,6-trimethylphenyl)thiourea, a derivative of this compound. The crystal structure reveals valuable information about the coordination geometry around the Rhodium center. It shows that the N-benzoyl-N'-(2,4,6-trimethylphenyl)thiourea ligand coordinates to Rhodium through the sulfur atom. This information is crucial for understanding how this class of compounds interacts with metals and can potentially be used to design new catalysts or materials with tailored properties.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[4-(5-Mercapto-[1,3,4]oxadiazol-2-yl)-phenyl]-methanesulfonamide](/img/structure/B1349194.png)
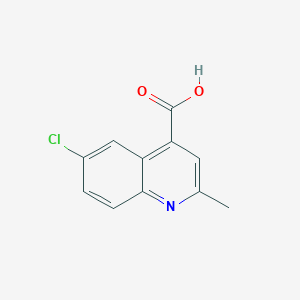
![2-[(4-Ethoxyphenyl)amino]nicotinic acid](/img/structure/B1349201.png)
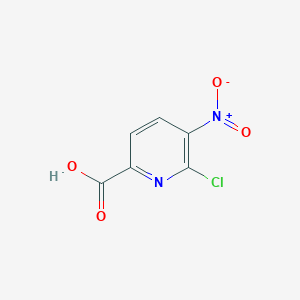
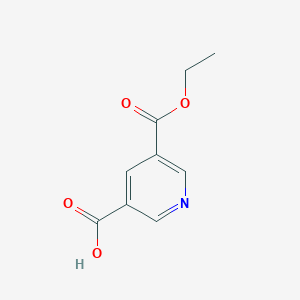
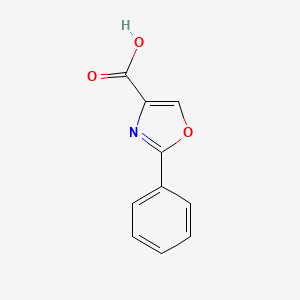
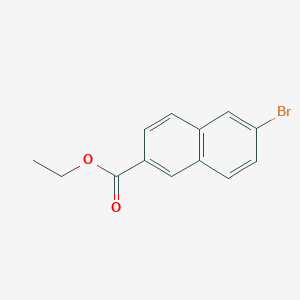
![1-[4-(Trifluoromethyl)phenyl]-2-pyrrolidinone](/img/structure/B1349227.png)

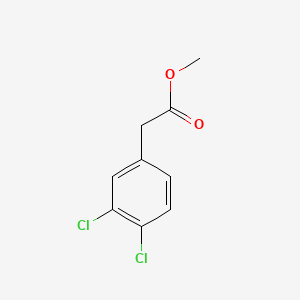

![3H-imidazo[4,5-b]pyridin-2-ylmethanol](/img/structure/B1349238.png)
![N'-[(5-bromo-2-methoxyphenyl)methylene]-3,4-dimethoxybenzenecarbohydrazide](/img/structure/B1349242.png)
